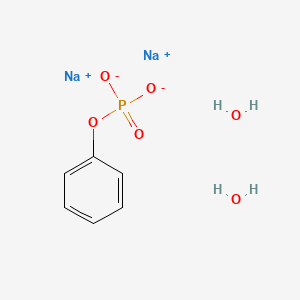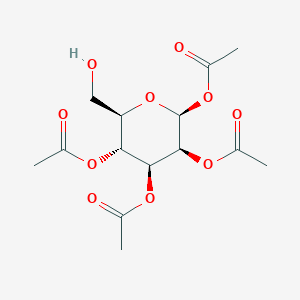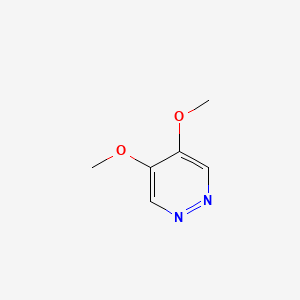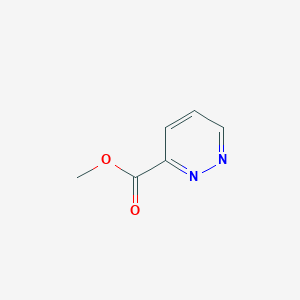
Sodium phenyl phosphate dibasic dihydrate
Vue d'ensemble
Description
Sodium phenyl phosphate dibasic dihydrate is a chemical compound with the molecular formula C6H5PO4Na2 · 2H2OThis compound is commonly used in various scientific research applications due to its unique chemical properties .
Mécanisme D'action
Target of Action
Sodium phenyl phosphate dibasic dihydrate is a versatile inorganic compound . .
Mode of Action
It is mentioned as a substrate for the assay of nucleoside phosphotransferase , suggesting that it may interact with this enzyme in its mode of action.
Biochemical Pathways
Its use as a substrate for nucleoside phosphotransferase suggests that it may play a role in nucleotide metabolism.
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
Its role as a substrate for nucleoside phosphotransferase suggests it may influence nucleotide metabolism at the cellular level.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. It is recommended to be stored at a temperature of 2-8°C . Its solubility in water suggests that it may be more active in aqueous environments.
Analyse Biochimique
Biochemical Properties
Sodium phenyl phosphate dibasic dihydrate plays a significant role in biochemical reactions, particularly as a substrate for nucleoside phosphotransferase (EC 2.7.1.77) . This enzyme catalyzes the transfer of phosphate groups from nucleoside triphosphates to nucleoside monophosphates, a crucial step in nucleotide metabolism. The interaction between this compound and nucleoside phosphotransferase involves the binding of the phosphate group to the enzyme’s active site, facilitating the transfer reaction.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of phosphatases, enzymes that remove phosphate groups from proteins and other molecules . By modulating phosphatase activity, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphatase activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disturbances in electrolyte balance and cellular metabolism . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. The compound interacts with enzymes such as nucleoside phosphotransferase and phosphatases, influencing the flux of phosphate groups through metabolic pathways . These interactions can affect the levels of various metabolites and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its function in cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles . The compound’s activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications can direct this compound to specific compartments, enhancing its effectiveness in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium phenyl phosphate dibasic dihydrate can be synthesized through the neutralization of phenyl phosphoric acid with sodium hydroxide. The reaction typically involves dissolving phenyl phosphoric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the crystalline form of the compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium phenyl phosphate dibasic dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl phosphate.
Reduction: It can be reduced to form phenyl phosphite.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products:
Oxidation: Phenyl phosphate.
Reduction: Phenyl phosphite.
Substitution: Various substituted phenyl phosphates.
Applications De Recherche Scientifique
Sodium phenyl phosphate dibasic dihydrate is utilized in a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Sodium phosphate dibasic: Na2HPO4
Sodium phosphate monobasic: NaH2PO4
Sodium phenyl phosphite: C6H5PO3Na2
Comparison: Sodium phenyl phosphate dibasic dihydrate is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other sodium phosphates. This phenyl group allows for specific interactions in biochemical assays and provides unique reactivity in chemical reactions .
Propriétés
IUPAC Name |
disodium;phenyl phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMYCGIOWIBSRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of sodium phenyl phosphate dibasic dihydrate impact the water compatibility of the liquid scintillator?
A2: While the abstract highlights the negative correlation between increasing water content and scintillation light yield, it doesn't specifically address whether this compound influences the water compatibility of the mixture []. It's possible that its presence could have some influence on the mixture's behavior in the presence of water, but this aspect requires further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)



![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)






